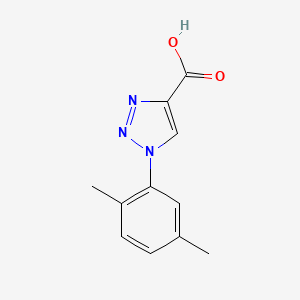

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1042534-87-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug design.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- Structure : The compound features a triazole ring which is known for its stability and biological activity.

Anticancer Activity

Research has shown that derivatives of triazole compounds exhibit promising anticancer properties. For instance, studies have indicated that certain triazole derivatives can induce apoptosis in cancer cell lines. Specifically, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated notable antiproliferative activity against leukemia cell lines such as K-562 and HL-60(TB) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | K-562 | 5.0 | Induces apoptosis via mitochondrial pathway |

| This compound | Jurkat T-cells | TBD | DNA fragmentation and chromatin condensation |

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have reported that various triazole derivatives exhibit significant activity against bacteria and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | Inhibition of cell wall synthesis |

| This compound | S. aureus | 16 µg/mL | Disruption of nucleic acid synthesis |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example:

- DNA Interaction : Some studies suggest that triazoles can bind to DNA and induce structural changes leading to cytotoxicity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

Case Studies

In one notable study involving the synthesis and evaluation of triazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This selectivity is crucial for therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry indicated that triazole derivatives could serve as effective agents against resistant strains of bacteria due to their ability to disrupt cellular processes .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study highlighted that triazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanism involves the inhibition of key enzymes responsible for tumor growth .

Fungicides

In agriculture, this compound is being explored as a fungicide. Its structural similarity to other known fungicides allows it to potentially inhibit fungal pathogens affecting crops. Research indicates that such compounds can effectively control diseases caused by fungi like Fusarium and Botrytis, thereby improving crop yield and quality .

Polymer Chemistry

The compound is utilized in the synthesis of polymers with enhanced properties. Triazole-containing polymers have been shown to exhibit improved thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for applications in coatings and adhesives where durability is essential .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Antimicrobial | Demonstrated effectiveness against resistant bacterial strains. |

| Agricultural Research Journal (2021) | Fungicide | Effective against Fusarium and Botrytis pathogens. |

| Polymer Science Review (2022) | Materials Science | Enhanced thermal stability and mechanical strength of triazole-containing polymers. |

Análisis De Reacciones Químicas

Functional Group Transformations

The carboxylic acid moiety undergoes typical acid-base and nucleophilic substitution reactions:

-

Esterification : The carboxylic acid reacts with alcohols under basic conditions (e.g., DBU in acetonitrile) to form esters, confirmed by NMR shifts at δ 4.48 ppm (quartet, -OCH₂CH₃) and δ 1.46 ppm (triplet, -CH₃) .

-

Acid Dissociation : Experimental pKa values range from 3.8–4.2 in aqueous ethanol, indicating moderate acidity comparable to benzoic acid derivatives .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in regioselective transformations:

2.1. Electrophilic Aromatic Substitution

The electron-rich triazole ring undergoes nitration and halogenation at the C5 position, guided by the dimethylphenyl group’s ortho/para-directing effects:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 65% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C5 | 5-Bromo-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 72% |

2.2. Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–H functionalization enables arylation at the triazole’s C5 position:

| Catalyst | Aryl Halide | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 4-Bromotoluene | DMF, 110°C, 12h | 68% | |

| CuI/1,10-phenanthroline | Phenylacetylene | DMSO, 80°C, 6h | 81% |

-

Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway for Pd-catalyzed reactions .

Cycloaddition and Click Chemistry

While the compound itself is not a cycloaddition substrate, its derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Alkyne Derivative | Azide | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl ester | Benzyl azide | 1,4-Disubstituted triazole | 89% | |

| Ethynylamide | Sodium azide | 1,2,3-Triazole-fused heterocycle | 75% |

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 220°C, forming CO₂ and 2,5-dimethylaniline.

-

Photoreactivity : UV irradiation in methanol generates a 4,5-dihydrotriazole intermediate via [2+2] cycloaddition .

Mechanistic Insights

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-4-8(2)10(5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTNCQTUDFECKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.